2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate
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Overview
Description
2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a sulfonate ester group attached to a cyclohexylbenzene moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate typically involves the following steps:
Formation of 2-Methyl-8-quinolinol: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 7-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: A precursor in the synthesis of 2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate, known for its fungicidal properties.
2-(2′-Methyl-8′-quinolyl)benzoxazole: A related compound with similar coordination chemistry properties.
2-(4′-Methyl-8′-quinolyl)benzimidazole: Another similar compound used in coordination chemistry.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring with a sulfonate ester group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H23NO3S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-cyclohexylbenzenesulfonate |
InChI |
InChI=1S/C22H23NO3S/c1-16-10-11-19-8-5-9-21(22(19)23-16)26-27(24,25)20-14-12-18(13-15-20)17-6-3-2-4-7-17/h5,8-15,17H,2-4,6-7H2,1H3 |
InChI Key |
LVGYGQVZOSQAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C=C1 |
Origin of Product |
United States |
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